4-[(4-Fluoroanilino)methyl]phenol
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Overview
Description
4-[(4-Fluoroanilino)methyl]phenol is an organic compound with the molecular formula C13H12FNO. It is a derivative of phenol and aniline, where a fluorine atom is substituted on the aniline ring. This compound is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluoroanilino)methyl]phenol typically involves the reaction of 4-fluoroaniline with formaldehyde and phenol under acidic conditions. The reaction proceeds through a Mannich reaction mechanism, where the amine group of 4-fluoroaniline reacts with formaldehyde to form an iminium ion, which then reacts with phenol to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluoroanilino)methyl]phenol undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
4-[(4-Fluoroanilino)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Fluoroanilino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor to 4-[(4-Fluoroanilino)methyl]phenol, used in the synthesis of pharmaceuticals and agrochemicals.
4-Trifluoromethylphenol: Similar in structure but with a trifluoromethyl group instead of a fluoroaniline group, used in the synthesis of various organic compounds.
Phenol: The parent compound, widely used in the production of plastics, resins, and pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both a phenol and a fluoroaniline group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules .
Properties
CAS No. |
198879-39-9 |
---|---|
Molecular Formula |
C13H12FNO |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
4-[(4-fluoroanilino)methyl]phenol |
InChI |
InChI=1S/C13H12FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-8,15-16H,9H2 |
InChI Key |
BVQJXQSQRXOCIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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